Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is a complex organic compound that features a benzylcarbamic acid esterified with a benzyl group and a diethoxyphosphinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester typically involves the reaction of benzylcarbamic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylcarbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylcarbamic acid esters: These compounds share the benzylcarbamic acid core but differ in the esterifying group.
Phosphonate esters: Compounds with similar diethoxyphosphinyl groups but different core structures.
Uniqueness
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is unique due to the combination of the benzylcarbamic acid and diethoxyphosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
38428-05-6 |
---|---|
Molekularformel |
C19H24NO5P |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
benzyl N-[diethoxyphosphoryl(phenyl)methyl]carbamate |
InChI |
InChI=1S/C19H24NO5P/c1-3-24-26(22,25-4-2)18(17-13-9-6-10-14-17)20-19(21)23-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NRVOVHDHRBMPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.